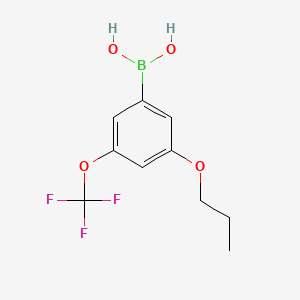

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDYQGCSJGHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681641 | |

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-02-7 | |

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

CAS Number: 1256346-02-7

This technical guide provides a comprehensive overview of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, a specialized organoboron compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Data

This compound is a substituted aromatic boronic acid. The presence of both a propoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

| Property | Value |

| CAS Number | 1256346-02-7[1] |

| Molecular Formula | C10H12BF3O4 |

| Molecular Weight | 264.01 g/mol [2] |

| Appearance | White to off-white solid (typical for phenylboronic acids) |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of a corresponding aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for this compound.

Core Applications in Research and Development

The primary application of this compound lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor for introducing the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into more complex molecules. The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, while the propoxy group can be varied to modulate binding affinity and other pharmacokinetic properties.

A general workflow for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are recognized for their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals. While specific biological activities for this compound are not extensively documented, its structural motifs are relevant in the design of kinase inhibitors and other therapeutic agents. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules. For instance, they can function as hinge-binding moieties in drugs that target the ATP-binding site of kinases. Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer.

The hypothetical biaryl product derived from this boronic acid could serve as a precursor to a selective inhibitor of kinases such as BRAF or various receptor tyrosine kinases involved in oncogenic signaling.

Caption: Logical relationship for the application of the compound in kinase inhibitor development.

Experimental Protocols

The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system to the reaction mixture.

-

Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in the construction of complex molecular architectures.

Core Chemical Properties

This compound is a disubstituted phenylboronic acid featuring a propoxy group and a trifluoromethoxy group at the meta positions relative to the boronic acid moiety. These substituents significantly influence the electronic properties and reactivity of the molecule. The trifluoromethoxy group acts as a strong electron-withdrawing group, which can enhance the Lewis acidity of the boronic acid and affect its performance in cross-coupling reactions. The propoxy group, being an electron-donating group, modulates these electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256346-02-7 | [1] |

| Molecular Formula | C₁₀H₁₂BF₃O₄ | [1] |

| Molecular Weight | 264.01 g/mol | [1] |

| Predicted Boiling Point | 348.3 ± 52.0 °C | [1] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 6.99 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | [1] |

Note: Boiling point, density, and pKa are predicted values and have not been experimentally verified in the reviewed literature.

Reactivity and Stability

The reactivity of this compound is primarily centered around the versatile boronic acid functional group. Boronic acids are widely employed in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

The presence of the trifluoromethoxy group (-OCF₃) is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This is due to the strong electron-withdrawing inductive effect of the -OCF₃ group.[2] This enhanced acidity can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Studies on isomeric (trifluoromethoxy)phenylboronic acids have shown that the position of the -OCF₃ group affects the acidity, with meta- and para-isomers exhibiting higher acidity than the parent phenylboronic acid.[3]

The stability of phenylboronic acids can be influenced by their substituents. While boronic acids are generally stable and easy to handle, they can undergo protodeboronation under certain conditions. The electron-withdrawing nature of the trifluoromethoxy group can also play a role in the stability of the C-B bond.

Experimental Protocols

While a specific experimental protocol for the use of this compound was not found in the surveyed literature, a general procedure for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl halide is provided below. This protocol can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v). Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes. Add the palladium catalyst (0.01-0.05 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

References

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid synthesis route

An In-Depth Technical Guide to the Synthesis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a feasible synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is based on well-established organometallic methodologies, offering a reliable pathway for the preparation of this and structurally related compounds.

Synthetic Pathway Overview

The most direct and widely utilized method for the synthesis of arylboronic acids is the reaction of an organometallic species, typically a Grignard or organolithium reagent, with a borate ester, followed by acidic hydrolysis. For the target molecule, this compound, the proposed synthesis commences with the corresponding aryl bromide, 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene.

The synthesis can be delineated into three primary stages:

-

Formation of the Grignard Reagent: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is reacted with magnesium metal in an ethereal solvent to form the corresponding arylmagnesium bromide.

-

Borylation: The in-situ generated Grignard reagent is then added to a trialkyl borate, such as trimethyl borate, at low temperatures to form a boronate ester intermediate.

-

Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.

Visualized Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted phenylboronic acids via Grignard reagents.[1][2]

Protocol 1: Preparation of (3-Propoxy-5-(trifluoromethoxy)phenyl)magnesium bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added as an initiator.

-

Initiation: A small portion of a solution of 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF is added from the dropping funnel. The mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Reagent Formation: Once the reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.

Protocol 2: Synthesis of this compound

-

Borylation Reaction: A separate flame-dried, three-necked flask is charged with trimethyl borate (1.5 to 2.0 equivalents) and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature, typically between -78 °C and -10 °C.[2]

-

Addition of Grignard Reagent: The freshly prepared Grignard reagent from Protocol 1 is transferred via cannula or dropping funnel to the cooled solution of trimethyl borate at a rate that maintains the low temperature.

-

Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure the completion of the reaction.[2]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 10% sulfuric acid or saturated ammonium chloride). The mixture is stirred vigorously for a period to hydrolyze the boronate ester.[2]

-

Product Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of arylboronic acids using the Grignard method. These values are based on general literature precedents and may require optimization for this specific substrate.[1][2]

| Parameter | Value | Notes |

| Reactant Molar Ratios | ||

| 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene | 1.0 eq | Starting material |

| Magnesium | 1.1 - 1.5 eq | For Grignard formation |

| Trimethyl borate | 1.1 - 2.0 eq | Borylating agent |

| Reaction Conditions | ||

| Grignard Formation Temperature | Ambient to Reflux | Reaction is exothermic |

| Borylation Temperature | -78 °C to 0 °C | To prevent multiple additions to the borate |

| Hydrolysis Temperature | 0 °C to Room Temperature | |

| Typical Yields | ||

| Overall Yield | 60 - 85% | Dependent on purity of reagents and reaction conditions |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis can be represented as a signaling pathway, where each step logically follows the previous one.

Caption: Chemical transformations in the synthesis of the target boronic acid.

Conclusion

The synthesis of this compound is readily achievable through a standard Grignard-based approach. Careful control of anhydrous conditions and reaction temperatures are crucial for obtaining good yields. The resulting boronic acid is a versatile intermediate for further chemical modifications, particularly in Suzuki-Miyaura cross-coupling reactions, making it a valuable asset in the development of novel pharmaceuticals and functional materials.

References

In-depth Technical Guide on (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: Data Not Available

A comprehensive search for detailed technical information, experimental protocols, and biological data regarding (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid has yielded insufficient results to construct the requested in-depth guide.

While the existence of this compound is confirmed through vendor listings, which provide a Chemical Abstracts Service (CAS) number of 1256345-47-7, publicly accessible scientific literature does not contain the specific experimental data required for a technical whitepaper aimed at researchers and drug development professionals. The core requirements, including quantitative data for structured tables, detailed experimental methodologies, and signaling pathways for visualization, could not be met.

Searches for this specific molecule did not yield any peer-reviewed articles detailing its synthesis, characterization, or application in biological systems. Consequently, no information on its molecular structure, spectroscopic data (NMR, IR, Mass Spectrometry), physical properties, or involvement in any signaling pathways is available.

Available Information on Structurally Related Compounds

While data on the target compound is scarce, research has been published on structurally similar molecules. This information may offer some context on the chemical class but it is important to note that the substitution of a trifluoromethoxy group with a trifluoromethyl group, or the absence of the propoxy group, will significantly alter the molecule's chemical and biological properties.

One closely related compound is (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid . Note the presence of a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. Basic information for this compound is available from chemical suppliers.

Additionally, a detailed study has been conducted on the isomers of (trifluoromethoxy)phenylboronic acid . This research provides insights into the physicochemical, structural, and spectroscopic properties of these compounds, as well as their potential as antibacterial agents.[1][2] The study includes detailed experimental protocols for analyses such as NMR spectroscopy and titrations.[1]

General Applications of Phenylboronic Acids in Research

Phenylboronic acids are a versatile class of compounds with broad applications in science, particularly in organic synthesis and medicinal chemistry. They are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex organic molecules.[3][4] This reactivity makes them valuable building blocks for the synthesis of pharmaceuticals and agrochemicals.[3][4]

In medicinal chemistry, the boronic acid moiety can act as a pharmacophore, interacting with biological targets. Several FDA-approved drugs contain a boronic acid functional group. Their ability to form reversible covalent bonds with diols is also exploited in the development of sensors and drug delivery systems.

Due to the lack of specific data for this compound, we are unable to provide the requested in-depth technical guide. Should you be interested in a guide on a more thoroughly documented, structurally related compound, please specify the molecule of interest.

References

An In-depth Technical Guide on (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: Solubility, Experimental Protocols, and Biological Significance

This technical guide provides a comprehensive overview of the solubility characteristics and potential biological relevance of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for structurally related phenylboronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility of boronic acids and explores their involvement in cellular signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

I. Solubility Data

Table 1: Qualitative Solubility of Structurally Related Phenylboronic Acids

| Compound | Solvent Type | Solubility |

| 3,4,5-Trifluorophenylboronic acid | Highly polar organic solvents (e.g., N,N-dimethylformamide, alcohols, tetrahydrofuran) | Soluble[2] |

| Low polarity ether solvents and nonpolar solvents (e.g., petroleum ether, n-hexane) | Insoluble[2] | |

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Organic solvents | Excellent[3] |

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

While not a direct analogue, the solubility of the parent phenylboronic acid provides a foundational reference.

| Solvent | Qualitative Solubility |

| Ether and Ketones | High[4][5] |

| Chloroform | Moderate[4][5] |

| Hydrocarbons | Very Low[4][5] |

II. Experimental Protocols for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves monitoring the dissolution of the solid solute in a solvent upon controlled heating.

A. Dynamic (Turbidity) Method

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased[4][5][6][7][8].

Materials and Equipment:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)[6]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel[6].

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min)[6].

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution[4][5][6][7][8].

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition[6].

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature)[6].

Workflow for Dynamic Solubility Determination

III. Role in Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on phenylboronic acid (PBA) and its derivatives has revealed their potential as inhibitors of key signaling pathways involved in cancer cell migration[9][10].

A. Inhibition of Rho Family GTPases

Studies have shown that PBA can inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42[9][10]. These proteins are crucial regulators of the actin cytoskeleton and are often over-expressed in malignant cancers, playing a significant role in cell migration and metastasis[9].

Treatment with PBA has been shown to decrease the activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells[9]. This inhibition leads to a reduction in the activity of downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, suggesting that these compounds disrupt actomyosin-based contractility, a key process in cell movement[9].

Inhibition of Rho GTPase Signaling Pathway

The structural similarities between this compound and other biologically active phenylboronic acids suggest that it may also exhibit inhibitory effects on these or related signaling pathways. The presence of the trifluoromethoxy and propoxy groups could influence its potency and selectivity, making it a compound of interest for further investigation in cancer research and drug development.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Given the limited publicly available stability data for this specific compound, this guide synthesizes information on the stability of structurally related arylboronic acids and outlines detailed experimental protocols for researchers to conduct their own stability assessments.

Core Concepts in Stability

This compound, like other arylboronic acids, is susceptible to degradation through several pathways, primarily protodeboronation and oxidation. The trifluoromethoxy group is known to enhance the stability of phenylboronic acids. However, understanding the factors that influence its stability is crucial for its effective use in research and drug development.

Key Stability-Influencing Factors:

-

pH: The pH of the environment can significantly impact the stability of arylboronic acids. Both acidic and basic conditions can catalyze protodeboronation.

-

Moisture: The presence of water can facilitate hydrolysis, leading to the formation of boric acid and the corresponding arene.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Oxidizing Agents: Boronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Avoids hydrolysis. |

| Light | Store in a dark place or in an amber vial. | Protects against photolytic degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents. | Prevents oxidative decomposition. |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated below. The degradation of this compound is expected to follow a similar pattern, leading to the formation of 1-propoxy-3-(trifluoromethoxy)benzene and boric acid.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting thermal, hydrolytic, and photostability studies on this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

-

Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.

Caption: Workflow for Thermal Stability Assessment using TGA.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation:

-

Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

-

Incubation:

-

Add a known volume of the stock solution to each buffer solution to achieve a final concentration of 100 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 40 °C) in sealed vials, protected from light.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Analysis:

-

Analyze the samples immediately by a stability-indicating HPLC-UV method.

-

Quench the reaction if necessary by adding a suitable solvent and freezing.

-

-

Data Analysis: Quantify the remaining percentage of the parent compound at each time point and calculate the degradation rate constant.

Photostability Assessment

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 100 µg/mL.

-

Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

-

-

Exposure:

-

Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep control samples in the dark at the same temperature.

-

-

Time Points: Collect samples at appropriate time intervals.

-

Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC-UV method.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer) is commonly used.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.

-

Method Validation: The method should be validated to ensure it can separate the parent compound from its degradation products and any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the stability of boronic acids. Changes in the chemical shifts or the appearance of new signals can indicate degradation.

Caption: Workflow for developing a stability-indicating analytical method.

Quantitative Data Summary

Currently, there is no specific quantitative stability data for this compound in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this data. The following tables provide a template for recording and summarizing stability data.

Table 1: Thermal Stability Data

| Temperature (°C) | Onset of Decomposition (°C) | Weight Loss (%) |

| User-defined |

Table 2: Hydrolytic Stability Data (Degradation Rate Constant, k, at 40 °C)

| pH | k (hours⁻¹) | Half-life (t½) (hours) |

| 4 | ||

| 7 | ||

| 9 |

Table 3: Photostability Data

| Condition | % Degradation after X hours |

| Light Exposed | |

| Dark Control |

This technical guide provides a foundational framework for understanding and evaluating the stability of this compound. By following the recommended storage conditions and employing the detailed experimental protocols, researchers can ensure the quality and reliability of this important chemical compound in their scientific endeavors.

A Technical Guide to the Spectral Characteristics of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the expected spectral data for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. These predictions are derived from the known spectral properties of (trifluoromethoxy)phenylboronic acid isomers, 3-alkoxyphenylboronic acids, and other substituted phenylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 3H | Ar-H |

| ~4.0 | t | 2H | -OCH₂CH₂CH₃ |

| ~1.8 | sextet | 2H | -OCH₂CH₂CH₃ |

| ~1.0 | t | 3H | -OCH₂CH₂CH₃ |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OPr |

| ~150 (q, J ≈ 2 Hz) | C-OCF₃ |

| ~130 | C-B(OH)₂ |

| ~122 (q, J ≈ 257 Hz) | -OCF₃ |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~70 | -OCH₂CH₂CH₃ |

| ~22 | -OCH₂CH₂CH₃ |

| ~10 | -OCH₂CH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -58 | -OCF₃ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (B(OH)₂) |

| ~2970, 2880 | Medium | C-H stretch (alkyl) |

| ~1600, 1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch (asymmetric) |

| ~1160 | Strong | C-F stretch (symmetric) |

| ~1200 | Strong | C-O stretch (aryl ether) |

| ~700 | Strong | B-O-H out-of-plane bend |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-H₂O+H]⁺ | Loss of water |

| [M-B(OH)₃+H]⁺ | Loss of boric acid |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of a substituted arylboronic acid and the acquisition of its spectral data. These protocols are based on established methodologies for similar compounds.

Synthesis of a Substituted Phenylboronic Acid

A general method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Materials:

-

Substituted bromobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an argon atmosphere.

-

Anhydrous THF is added to cover the magnesium, and a solution of the substituted bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

The crude product is purified by recrystallization or column chromatography.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR.

-

Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

-

Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

-

Data is typically acquired in positive or negative ion mode.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of an arylboronic acid.

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: A Technical Overview of Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid scaffold substituted with both a propoxy and a trifluoromethoxy group. While specific research on this particular molecule is limited, its structural motifs suggest significant potential in medicinal chemistry and materials science. Phenylboronic acids are a well-established class of compounds with diverse applications, most notably as key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group, a lipophilic electron-withdrawing substituent, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This technical guide provides an overview of the potential applications of this compound based on the known properties and applications of structurally related phenylboronic acid derivatives.

Core Compound Properties

| Property | Inferred Value/Characteristic |

| CAS Number | 1256345-47-7 |

| Molecular Formula | C10H12BF3O3 |

| Molecular Weight | 250.01 g/mol |

| Appearance | Typically a white to off-white solid |

| Key Structural Features | Phenylboronic acid core, propoxy group (electron-donating, lipophilic), trifluoromethoxy group (electron-withdrawing, highly lipophilic) |

| Potential Reactivity | The boronic acid moiety is expected to readily participate in Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides/triflates. The electronic properties of the substituents will influence the reactivity of the C-B bond. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug discovery is anticipated to be as a synthetic intermediate for the introduction of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into target molecules.

Building Block for Bioactive Molecules via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. This compound is an ideal candidate for these reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Potential as an Enzyme Inhibitor

Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of a serine residue in the enzyme's active site. Furthermore, studies on isomers of (trifluoromethoxy)phenylboronic acid have suggested their potential as antibacterial agents by targeting enzymes such as aminoacyl-tRNA synthetases.

A study on three isomers of (trifluoromethoxy)phenylboronic acids investigated their potential as antibacterial agents.[1] Docking studies suggested possible interactions with the active site of Escherichia coli leucyl-tRNA synthetase (LeuRS), a crucial enzyme for bacterial protein synthesis.[1] Although the antibacterial activity of these specific isomers was not potent, it highlights a potential avenue of investigation for this compound.

Experimental Protocol: In Vitro Antibacterial Assay (MIC Determination)

-

Bacterial Strains: Use relevant bacterial strains, such as Escherichia coli and Bacillus cereus.

-

Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve a range of final concentrations.

-

Assay: In a 96-well microtiter plate, add the bacterial suspension to each well containing the different concentrations of the test compound. Include positive (bacteria with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Physicochemical Properties of Related Compounds

A study on the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid provides some insight into the potential physicochemical properties that might be expected for the 3-propoxy-5-(trifluoromethoxy) substituted analog.

| Isomer | pKa |

| ortho-(trifluoromethoxy)phenylboronic acid | 8.8 |

| meta-(trifluoromethoxy)phenylboronic acid | 7.8 |

| para-(trifluoromethoxy)phenylboronic acid | 7.9 |

| Phenylboronic acid (unsubstituted) | 8.8 |

Data from a study on (trifluoromethoxy)phenylboronic acid isomers.[1]

The introduction of the electron-withdrawing trifluoromethoxy group at the meta and para positions increases the acidity (lowers the pKa) compared to the unsubstituted phenylboronic acid.[1] The propoxy group at the 3-position is generally considered electron-donating, which might slightly decrease the acidity (increase the pKa) compared to the meta-(trifluoromethoxy)phenylboronic acid.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its primary and most immediate application lies in its use as a versatile building block in synthetic organic and medicinal chemistry, particularly for the generation of novel biaryl and heteroaryl structures through Suzuki-Miyaura coupling. The combination of the propoxy and trifluoromethoxy substituents offers a unique electronic and lipophilic profile that could be advantageous in the design of new therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. Screening these compounds against various biological targets, including bacterial enzymes, kinases, and proteases, could uncover novel therapeutic leads. Detailed structure-activity relationship (SAR) studies would be crucial to optimize the biological activity of any identified hits. Furthermore, a comprehensive characterization of the physicochemical properties of the title compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and critical considerations for the successful Suzuki-Miyaura cross-coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to serve as a robust starting point for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.

The presence of both an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethoxy group on the boronic acid presents unique electronic properties that can influence reactivity.[1] Generally, electron-deficient boronic acids can exhibit slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle, necessitating careful optimization of the reaction conditions to achieve high yields.[2] The selection of the palladium catalyst, ligand, base, and solvent system is crucial for an efficient coupling reaction.[2]

General Reaction Scheme

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[3] The general transformation is depicted below:

Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (bromide or iodide recommended for higher reactivity)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of 0.1 M with respect to the aryl halide). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (0.01-0.05 equiv.) and, if required, the ligand (0.02-0.10 equiv.).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

| Parameter | Condition | Rationale |

| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability.[4] |

| Boronic Acid | This compound (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for a range of Suzuki couplings.[6] |

| Base | K₂CO₃ (2.0 equiv) | A moderately strong and widely used base for Suzuki reactions.[7] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | A common biphasic solvent system that facilitates the reaction.[2] |

| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate.[6] |

| Time | 12 h | A standard reaction time; should be optimized by monitoring. |

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid for C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile organoboron compound valuable in modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. Its unique substitution pattern, featuring an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethoxy group, makes it an interesting building block for the synthesis of complex organic molecules. These substituents can influence the electronic properties and bioavailability of the final compounds, making this reagent particularly relevant in the fields of medicinal chemistry and materials science.[1]

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for synthesizing biaryl and substituted aromatic compounds.[2][3][4] The Suzuki-Miyaura reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4][5]

Key Applications

-

Synthesis of Biaryl Scaffolds: This boronic acid serves as a key precursor for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[4]

-

Drug Discovery: The incorporation of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and lipophilicity.[1]

-

Materials Science: Arylboronic acids are instrumental in the synthesis of conjugated polymers and other advanced materials with tailored electronic and photophysical properties.[1]

Representative Experimental Data

The following data is representative of the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are illustrative and may vary based on specific reaction conditions and substrate reactivity.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4'-Methyl-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 92 |

| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4'-Nitro-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 85 |

| 4 | 1-Bromo-4-cyanobenzene | 4'-(3-Propoxy-5-(trifluoromethoxy)phenyl)benzonitrile | 88 |

| 5 | 2-Bromopyridine | 2-(3-Propoxy-5-(trifluoromethoxy)phenyl)pyridine | 78 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, deionized

-

Nitrogen gas (or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

The reaction mixture is heated to 90 °C with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

References

Application Notes: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Synthetic Chemistry

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into a target molecule. This functional group is of interest in medicinal chemistry and materials science due to the combined electronic and lipophilic properties of the propoxy and trifluoromethoxy substituents.

The trifluoromethoxy group often enhances metabolic stability and membrane permeability of drug candidates, while the propoxy group can modulate solubility and provide a vector for further functionalization. This boronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of a Related Compound: 3-(Trifluoromethoxy)phenylboronic acid

| Property | Value | Reference |

| CAS Number | 179113-90-7 | --INVALID-LINK-- |

| Molecular Formula | C7H6BF3O3 | --INVALID-LINK-- |

| Molecular Weight | 205.93 g/mol | --INVALID-LINK-- |

| Melting Point | 89 °C | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

Applications in Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, typically an aryl, heteroaryl, or vinyl halide. This methodology is widely used in the pharmaceutical industry to construct complex molecular architectures.

A key example of its application is in the synthesis of substituted pyrazole derivatives, which are scaffolds for various biologically active molecules, including kinase inhibitors.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, based on procedures described in the patent literature for the synthesis of related compounds.

Protocol 1: Synthesis of 1-(1-((3-Propoxy-5-(trifluoromethoxy)phenyl)methyl)-1H-pyrazol-4-yl)ethan-1-one

This protocol describes the coupling of this compound with a pyrazole derivative.

Table 2: Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(1-(Bromomethyl)-1H-pyrazol-4-yl)ethan-1-one | 217.04 | 1.0 eq | (Calculated) |

| This compound | 278.05 | 1.2 eq | (Calculated) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 0.05 eq | (Calculated) |

| Sodium Carbonate (Na2CO3) | 105.99 | 3.0 eq | (Calculated) |

| 1,4-Dioxane | - | (Sufficient Volume) | - |

| Water | - | (1/4 Volume of Dioxane) | - |

Procedure:

-

To a reaction vessel, add 1-(1-(bromomethyl)-1H-pyrazol-4-yl)ethan-1-one, this compound, and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

-

Add 1,4-dioxane and an aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols for Reactions with (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valuable in medicinal chemistry and materials science.[1][2] Its substituted phenyl structure allows for the introduction of propoxy and trifluoromethoxy groups into target molecules, which can significantly modulate their physicochemical and biological properties. This document provides a detailed protocol for a common and powerful application of this boronic acid: the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents and functional materials.[4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

A representative Suzuki-Miyaura reaction using this compound with a generic aryl bromide is depicted below:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume | Notes |

| This compound | 279.99 | 1.2 | 336 mg | Limiting reagent may vary depending on the relative cost of reactants. |

| Aryl Bromide | Varies | 1.0 | Varies | |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Pre-catalyst. |

| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.04 | 11.2 mg | Ligand. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base. |

| 1,4-Dioxane | 88.11 | - | 5 mL | Solvent. Anhydrous is recommended. |

| Water | 18.02 | - | 1 mL | Co-solvent. Degassed. |

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC to check for the consumption of the starting materials.

-

Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium compounds can be toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental setup for the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of a molecule, while the propoxy group can influence its conformational properties and binding interactions. These characteristics make it a desirable moiety in the design of novel pharmaceuticals and functional materials.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used in academic and industrial laboratories due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

This document provides detailed application notes and a general protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Key Applications

The primary application of this compound is in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in:

-

Medicinal Chemistry: Many drug candidates and approved drugs contain biaryl structures. The introduction of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety can be a key step in the synthesis of novel therapeutic agents.

-

Materials Science: Biaryl compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

-

Agrochemicals: The synthesis of new pesticides and herbicides often involves the creation of complex aromatic structures.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst for the next cycle.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is based on general protocols for similar substrates and should be considered a starting point for optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 88 |

| 2 | 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 91 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene/Ethanol/H₂O, 10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid with various aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the propoxy and trifluoromethoxy substituents.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3][4] It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[7]

While specific literature on the coupling of this compound is not extensively available, the protocols provided herein are based on well-established procedures for structurally similar and electronically demanding boronic acids, including those with fluoro- and methoxy-substituents.[8][9][10][11] Researchers can adapt these methods as a robust starting point for their specific applications.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:

-

Ar-B(OH)₂ : this compound

-

Ar'-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate

-

Pd Catalyst : A palladium(0) or palladium(II) species

-

Ligand : Phosphine-based ligands are common

-

Base : Typically an inorganic base such as a carbonate or phosphate

-

Solvent : An appropriate organic solvent or solvent mixture

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, and often requires optimization for each specific substrate pairing.

Data Presentation: Representative Conditions for Suzuki-Miyaura Couplings

The following table summarizes common conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids and aryl halides. This data, compiled from various sources, can serve as a guide for reaction optimization.

| Palladium Catalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ (integral) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 | General Knowledge |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 80-98 | General Knowledge |

| PdCl₂(dppf) | dppf (integral) | Cs₂CO₃ | DMF | 90-120 | 70-90 | General Knowledge |

| XPhosPdG2 | XPhos | K₂CO₃ | THF/H₂O | Room Temp - 80 | 85-99 | [4] |

| Pd/C (heterogeneous) | None | Na₂CO₃ | Ethanol/H₂O | 78 | 60-90 | General Knowledge |

Experimental Protocols

Note: The following protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere is crucial for many palladium-catalyzed reactions to prevent catalyst deactivation.

Materials and Reagents

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene/Ethanol mixture, or 1,4-Dioxane)

-

Deionized water

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-